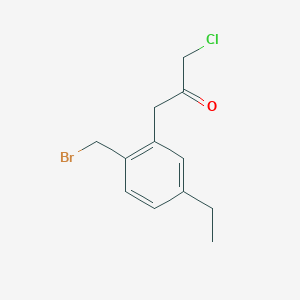
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethylphenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one can be achieved through a multi-step process. One common method involves the bromination of 2-ethylphenylmethanol to form 2-(bromomethyl)-5-ethylphenylmethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Addition: The compound can undergo electrophilic addition reactions, particularly at the carbonyl group, with reagents like hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Electrophilic Addition: Hydrogen bromide, bromine in organic solvents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Electrophilic Addition: Formation of halogenated ketones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and dipole-dipole interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-2-one
- 1-(2-(Bromomethyl)-5-methylphenyl)-3-chloropropan-2-one
Comparison: Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of the ethyl group on the phenyl ring .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-13)11(5-9)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
InChI Key |
NIFCHWVSLXUHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















